

Lentztrehalose C: Application Notes for Autophagy Induction in Cellular Models

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Compound of Interest

Compound Name: Lentztrehalose C

Cat. No.: B10855774

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Introduction

Lentztrehalose C is a novel, enzyme-stable analog of trehalose, a naturally occurring disaccharide known to induce autophagy. Due to its resistance to hydrolysis by mammalian trehalase, **Lentztrehalose C** offers a significant advantage in bioavailability over trehalose, making it a promising therapeutic candidate for a range of autophagy-related diseases.^{[1][2][3]} These conditions include neurodegenerative disorders, metabolic diseases, certain cancers, and cardiovascular ailments.^{[1][2][3][4]} This document provides detailed application notes and protocols for researchers utilizing **Lentztrehalose C** to induce and study autophagy in cell culture models.

Mechanism of Action

Lentztrehalose C, like its parent compound trehalose, is understood to induce autophagy through a mammalian target of rapamycin (mTOR)-independent pathway.^{[5][6]} This mechanism is of particular interest as it offers an alternative route to modulate autophagy without directly inhibiting the central mTOR signaling nexus, which is involved in numerous other critical cellular processes. The proposed pathway involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.^{[7][8]} Activation of TFEB leads to the coordinated expression of autophagy and lysosomal genes, thereby enhancing cellular clearance capacity.

Caption: Proposed mTOR-independent signaling pathway for **Lentztrehalose C**-induced autophagy.

Data Presentation

The following tables summarize the quantitative data on the efficacy of **Lentztrehalose C** in inducing autophagy, as determined by the conversion of LC3-I to LC3-II in human cancer cell lines.

Table 1: Autophagy Induction by **Lentztrehalose C** in Mewo (Human Melanoma) Cells

Treatment Concentration (mM)	LC3-I (Relative Intensity)	LC3-II (Relative Intensity)	LC3-II / LC3-I Ratio
0 (Control)	1.00	0.25	0.25
25	0.85	0.75	0.88
50	0.60	1.20	2.00
100	0.40	1.50	3.75

Data are estimated from Western blot analysis presented in Wada et al., 2015.

Table 2: Autophagy Induction by **Lentztrehalose C** in OVK18 (Human Ovarian Cancer) Cells

Treatment Concentration (mM)	LC3-I (Relative Intensity)	LC3-II (Relative Intensity)	LC3-II / LC3-I Ratio
0 (Control)	1.00	0.30	0.30
25	0.90	0.80	0.89
50	0.70	1.30	1.86
100	0.50	1.60	3.20

Data are estimated from Western blot analysis presented in Wada et al., 2015.

Experimental Protocols

Protocol 1: Induction of Autophagy with **Lentztrehalose C** in Cultured Cells

This protocol describes the general procedure for treating cultured mammalian cells with **Lentztrehalose C** to induce autophagy.

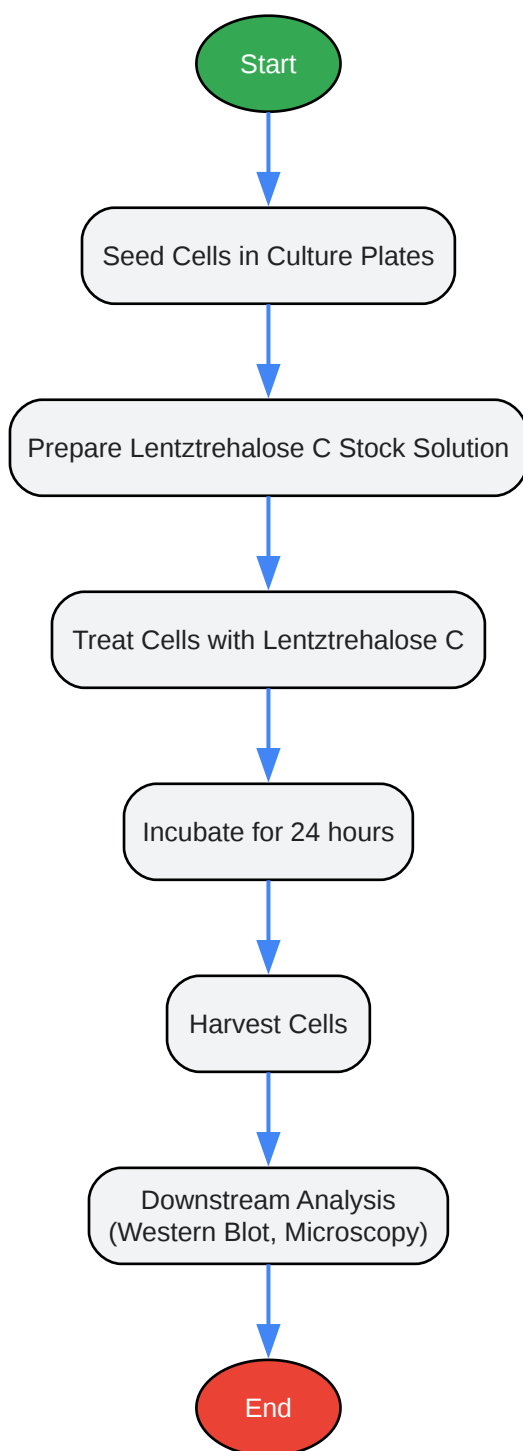
Materials:

- Mammalian cell line of interest (e.g., Mewo, OVK18, HeLa)
- Complete cell culture medium
- **Lentztrehalose C** (powder)
- Sterile phosphate-buffered saline (PBS) or cell culture medium for dissolving **Lentztrehalose C**
- Cell culture plates or flasks
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

- Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
- Preparation of **Lentztrehalose C** Stock Solution: Prepare a sterile stock solution of **Lentztrehalose C** (e.g., 200 mM) by dissolving the powder in sterile PBS or serum-free cell culture medium. Ensure complete dissolution. The stock solution can be filter-sterilized and stored at -20°C for long-term use.
- Treatment:
 - Remove the existing culture medium from the cells.
 - Add fresh complete culture medium containing the desired final concentration of **Lentztrehalose C** (e.g., 25, 50, or 100 mM).

- Include a vehicle control (medium with the same volume of PBS or serum-free medium used to dissolve **Lentztrehalose C**).
- Optional: Include a positive control for autophagy induction, such as rapamycin (100 nM) or starvation (culture in Earle's Balanced Salt Solution - EBSS).
- Incubation: Incubate the cells for the desired period. A 24-hour incubation is a common starting point for observing significant autophagy induction.[\[1\]](#)
- Cell Harvesting and Analysis: Following incubation, harvest the cells for downstream analysis of autophagy markers, such as Western blotting for LC3-II or fluorescence microscopy using an autophagy-specific dye.



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Caption: Experimental workflow for **Lentztrehalose C** treatment to induce autophagy.

Protocol 2: Western Blot Analysis of LC3-I to LC3-II Conversion

This protocol details the detection of the autophagic marker LC3-II by Western blot, a key indicator of autophagosome formation.

Materials:

- Treated and control cell pellets from Protocol 1
- RIPA lysis buffer supplemented with protease inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels (15% or 4-20% gradient gels are recommended for good separation of LC3-I and LC3-II)
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody: Rabbit anti-LC3B
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

- SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and apply the chemiluminescent substrate.
- Imaging: Capture the signal using an appropriate imaging system.
- Analysis: Quantify the band intensities for LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa). The ratio of LC3-II/LC3-I or the level of LC3-II normalized to a loading control (e.g., β -actin or GAPDH) is used as a measure of autophagy induction.

Protocol 3: Staining of Autophagic Vesicles with CYTO-ID® Green Detection Reagent

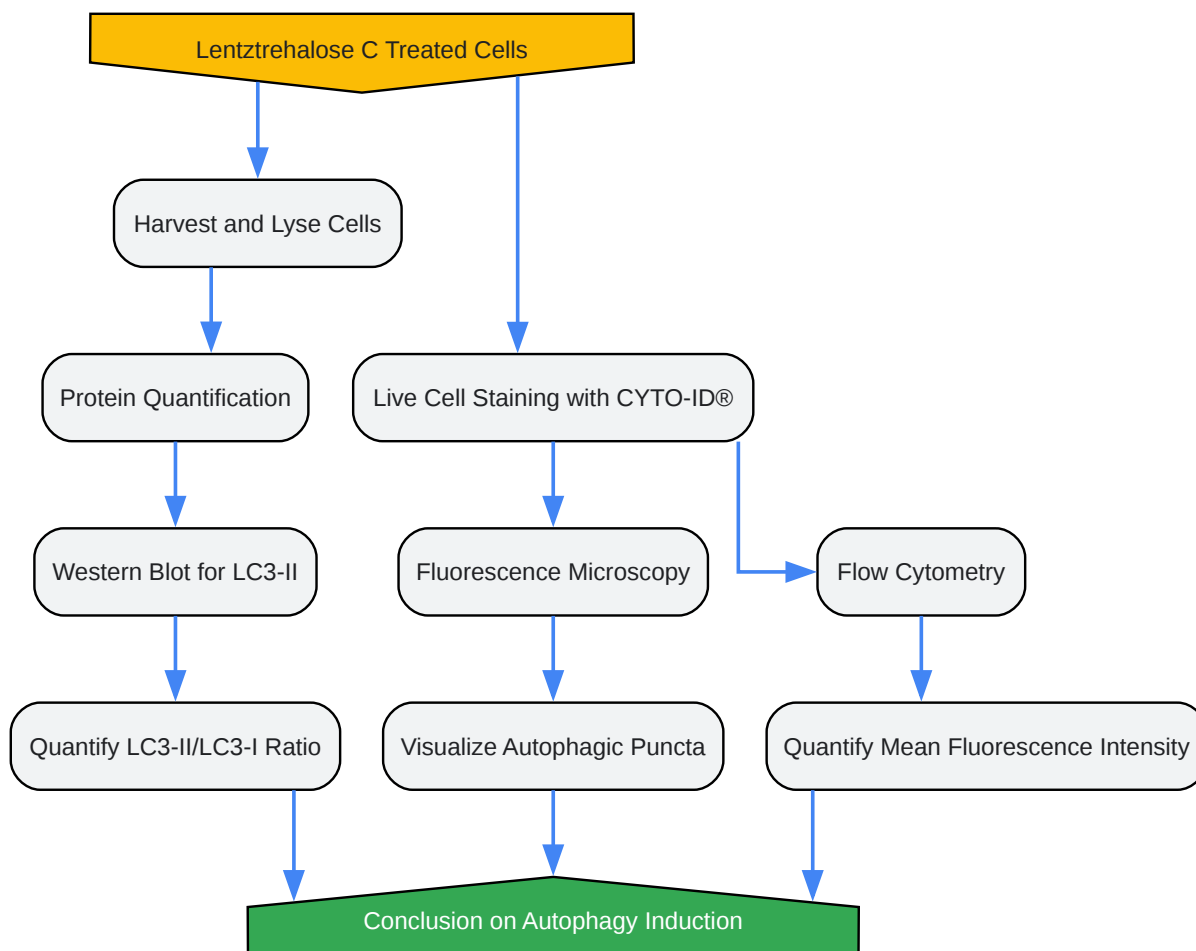
This protocol describes the use of a fluorescent dye to visualize and quantify autophagic vesicles in live cells.

Materials:

- Cells cultured on glass coverslips or in imaging-compatible plates
- **Lentztrehalose C** treated and control cells (from Protocol 1)
- CYTO-ID® Autophagy Detection Kit (or similar fluorescent autophagy probe)
- Hoechst 33342 nuclear stain (optional)
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Preparation: Grow and treat cells with **Lentztrehalose C** as described in Protocol 1.
- Staining Solution Preparation: Prepare the CYTO-ID® Green Detection Reagent working solution according to the manufacturer's instructions. If desired, add Hoechst 33342 to the staining solution for nuclear counterstaining.
- Cell Staining:
 - Remove the culture medium from the cells.
 - Wash the cells once with assay buffer.
 - Add the staining solution to the cells and incubate for 30 minutes at 37°C in the dark.
- Washing: Remove the staining solution and wash the cells with assay buffer.
- Imaging and Analysis:
 - Fluorescence Microscopy: Mount the coverslips on slides and visualize the cells using a fluorescence microscope with appropriate filter sets (FITC for CYTO-ID® Green, DAPI for Hoechst). Autophagic vesicles will appear as punctate green fluorescent structures in the cytoplasm.
 - Flow Cytometry: Harvest the stained cells by trypsinization, resuspend them in assay buffer, and analyze them on a flow cytometer. The increase in mean fluorescence intensity in the green channel corresponds to an increase in autophagy.



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Caption: Workflow for the analysis of autophagy induction by **Lentztrehalose C**.

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